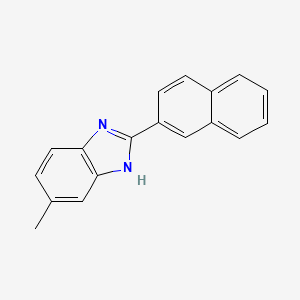

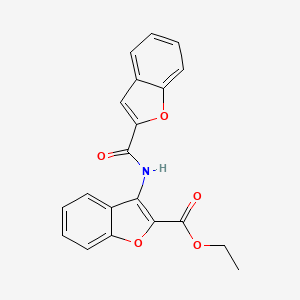

![molecular formula C13H10Cl2N4O B3015573 7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-28-8](/img/structure/B3015573.png)

7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Descripción general

Descripción

The compound “7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves various methods. One such method involves the reaction of aryl aldehyde, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoro-3-oxobutanoate or 4,4,4-trifluoro-1-phenylbutane-1,3-dione in ionic liquid . Another method involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple . The ring system of these compounds is isoelectronic with that of purines, which allows them to serve as potential surrogates of the purine ring .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse. For instance, the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid generates a compound, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Aplicaciones Científicas De Investigación

Cardiovascular Potential

Compounds related to 7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine have been explored for their potential as cardiovascular agents. Specifically, derivatives have shown to inhibit cAMP phosphodiesterase from various tissues, indicating a potential use in treating cardiovascular diseases. One derivative demonstrated a significant increase in cardiac output in dogs without increasing heart rate, suggesting its utility in cardiovascular therapy (Novinson et al., 1982).

Anticonvulsant and Neuroprotective Activities

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. Some compounds exhibited significant anticonvulsant effects in in vivo models, highlighting their potential as therapeutic agents for epilepsy and related neurological disorders. The structure-anticonvulsant activity relationship analysis has provided insights into the most effective structural motifs for these activities (Wang et al., 2015).

Anti-Parkinsonian Evaluation

Research has been conducted on the anti-Parkinsonian and neuroprotective potential of certain derivatives. These compounds have shown activity in models of neuroleptic-induced catalepsy and oxidative stress in mice, suggesting their relevance in the development of treatments for Parkinson's disease and possibly other neurodegenerative disorders (Azam et al., 2010).

Anxiolytic Properties

Some derivatives exhibit anxiolytic-like activities without sedation in rodent models, which could be beneficial in the development of new anxiolytic drugs with fewer side effects compared to traditional therapies. This research provides a foundation for further exploration of these compounds in the treatment of anxiety disorders (Atack et al., 2006).

Anti-Asthmatic Activities

Novel derivatives have been synthesized and evaluated for their ability to inhibit PAF-induced bronchoconstriction in guinea pigs. Some compounds demonstrated potent activity, indicating potential applications in the treatment of asthma and other respiratory diseases. The structure-activity relationships in this series of compounds provide valuable insights for the development of new anti-asthmatic agents (Kuwahara et al., 1997).

Direcciones Futuras

The 1,2,4-triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . Their structural similarity to purines has led to their investigation as potential isosteric replacements for purines . This suggests that future research could focus on exploring these compounds as potential therapeutic agents.

Mecanismo De Acción

Target of Action

Similar compounds with a pyrimidine nucleus have been reported to have various biological activities . Pyrimidine derivatives have been reported to act on different targets such as tubulin , LSD1 , and CDK2 , exhibiting potent antitumor activities.

Mode of Action

Similar pyrimidine derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . They may act by inhibiting the function of their targets, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar pyrimidine derivatives have been reported to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, contributing to the compound’s anticancer activity .

Result of Action

Similar pyrimidine derivatives have shown superior cytotoxic activities against various cancer cell lines . They have been reported to effectively inhibit the growth of these cells, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSGPLPYFBOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

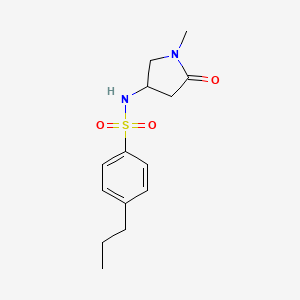

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)

![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)

![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)

![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)